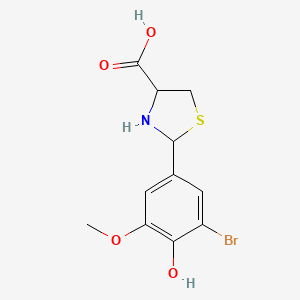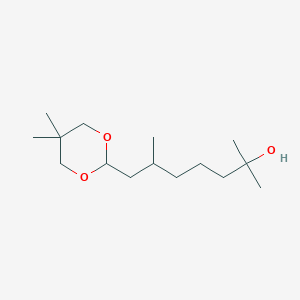![molecular formula C18H20N2O5S B5152459 2-[3-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-4-methoxyphenoxy]acetamide](/img/structure/B5152459.png)
2-[3-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-4-methoxyphenoxy]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-4-methoxyphenoxy]acetamide, also known as ISA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
作用机制
The mechanism of action of 2-[3-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-4-methoxyphenoxy]acetamide is not fully understood. However, it has been suggested that 2-[3-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-4-methoxyphenoxy]acetamide may exert its therapeutic effects through the inhibition of various signaling pathways such as the NF-κB pathway, MAPK pathway, and PI3K/Akt pathway. 2-[3-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-4-methoxyphenoxy]acetamide has also been shown to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX).
Biochemical and Physiological Effects:
2-[3-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-4-methoxyphenoxy]acetamide has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and cell proliferation. 2-[3-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-4-methoxyphenoxy]acetamide has also been shown to induce apoptosis and inhibit angiogenesis. In addition, 2-[3-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-4-methoxyphenoxy]acetamide has been shown to improve cardiac function and reduce blood pressure.
实验室实验的优点和局限性
One of the advantages of using 2-[3-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-4-methoxyphenoxy]acetamide in lab experiments is its potential therapeutic applications. 2-[3-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-4-methoxyphenoxy]acetamide has been shown to have anti-inflammatory, anti-oxidant, and anti-tumor properties, which make it a promising candidate for the development of new drugs. However, one of the limitations of using 2-[3-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-4-methoxyphenoxy]acetamide in lab experiments is its low solubility in water, which can make it difficult to administer.
未来方向
There are several future directions for the study of 2-[3-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-4-methoxyphenoxy]acetamide. One potential area of research is the development of new drugs based on 2-[3-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-4-methoxyphenoxy]acetamide. Another area of research is the investigation of the molecular mechanisms underlying the therapeutic effects of 2-[3-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-4-methoxyphenoxy]acetamide. Additionally, further studies are needed to determine the safety and efficacy of 2-[3-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-4-methoxyphenoxy]acetamide in humans.
合成方法
The synthesis of 2-[3-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-4-methoxyphenoxy]acetamide involves the reaction of 3-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-4-methoxyphenol with acetic anhydride in the presence of a catalyst such as pyridine. The resulting product is then purified using column chromatography to obtain pure 2-[3-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-4-methoxyphenoxy]acetamide.
科学研究应用
2-[3-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-4-methoxyphenoxy]acetamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, cardiovascular diseases, and neurological disorders. It has been shown to have anti-inflammatory, anti-oxidant, and anti-tumor properties. 2-[3-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-4-methoxyphenoxy]acetamide has also been studied for its potential to inhibit the growth of cancer cells and induce apoptosis.
属性
IUPAC Name |
2-[3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-4-methoxyphenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5S/c1-24-16-7-6-15(25-12-18(19)21)10-17(16)26(22,23)20-9-8-13-4-2-3-5-14(13)11-20/h2-7,10H,8-9,11-12H2,1H3,(H2,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPJQUXSDUCLXBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)OCC(=O)N)S(=O)(=O)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-4-methoxyphenoxy]acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,3-diphenyl-5-[4-(2-propyn-1-yloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5152385.png)
![spiro[fluorene-9,9'-xanthene]-2',7'-diol](/img/structure/B5152396.png)

![N-cyclohexyl-6-(4-morpholinyl)-N'-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5152413.png)
![N-methyl-1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]-1-phenyl-N-(2-thienylmethyl)methanamine](/img/structure/B5152421.png)
![3-methyl-5-{2-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5152423.png)
![1-chloro-2-[2-(4-methoxyphenoxy)ethoxy]-3,5-dimethylbenzene](/img/structure/B5152433.png)
![5,10-di-2-furyl-2,7-bis(4-methoxy-2-nitrophenyl)tetrahydropyrrolo[3,4-c]pyrrolo[3',4':4,5]pyrazolo[1,2-a]pyrazole-1,3,6,8(2H,3aH,5H,7H)-tetrone](/img/structure/B5152437.png)
![N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]-4-methoxybenzamide](/img/structure/B5152453.png)
![8-[3-(4-bromophenoxy)propoxy]quinoline](/img/structure/B5152456.png)
![N-[2-(4-chlorophenoxy)ethyl]-5-(4-morpholinyl)-2-nitroaniline](/img/structure/B5152466.png)

![N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-2-methylbenzamide](/img/structure/B5152480.png)
![4-[3-(2,5-dichlorophenoxy)propyl]morpholine](/img/structure/B5152493.png)